molecular formula C7H7ClN4 B8773822 3-Amino-6-chloro-4-methylamino-pyridine-2-carbonitrile

3-Amino-6-chloro-4-methylamino-pyridine-2-carbonitrile

Cat. No.: B8773822
M. Wt: 182.61 g/mol
InChI Key: XIZOPJUMQDTYRX-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-4-methylamino-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

3-amino-6-chloro-4-(methylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C7H7ClN4/c1-11-4-2-6(8)12-5(3-9)7(4)10/h2H,10H2,1H3,(H,11,12)

InChI Key

XIZOPJUMQDTYRX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=C1N)C#N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tin(II) chloride dihydrate (21 g) was added to a suspension of 6-chloro-4-methylamino-3-nitro-pyridine-2-carbonitrile (6.6 g) in ethanol (150 ml). The mixture was stirred at room temperature for 3 hours. To above red-brown coloured solution was then added ethyl actetate (1000 ml) and followed by 10% aqueous ammonium hydroxide (200 ml). The organic layer were separated, the sticky solid pad was washed with ethyl acetate (5×200 ml). Combined organic layer was then washed with saturated sodium chloride aqueous solution (2×200 ml), dried over sodium sulphate, solvent removed to give a brown solid as expected product (5.7 g). 1H NMR (CD3OD) δ: 6.45 (s, 1H), 2.89 (s, 3H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tin(II) chloride dihydrate (21 g) was added to a suspension of 6-chloro-4-methylamino-3-nitro-pyridine-2-carbonitrile (6.6 g) in ethanol (150 ml). The mixture was stirred at room temperature for 3 hours. To above red-brown coloured solution was then added ethyl acetate (1000 ml) and followed by 10% aqueous ammonium hydroxide (200 ml). The organic layer were seperated, the sticky solid pad was washed with ethyl acetate (5×200 ml). Combined organic layer was then washed with saturated sodium chloride aqueous solution (2×200 ml), dried over sodium sulphate, solvent removed to give a brown solid as expected product (5.7 g).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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